![molecular formula C19H15F3N2O4S B2919597 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2097919-53-2](/img/structure/B2919597.png)
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
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Description
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H15F3N2O4S and its molecular weight is 424.39. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Oxidative Annulation
Jin Zhang et al. (2017) explored the use of photoinduced oxidative annulation in the synthesis of polyheterocyclic compounds, including those with furan and thiophenyl elements. This method omits the need for transition metals and oxidants, indicating a potential application in environmentally friendly synthesis processes (Zhang et al., 2017).
Synthesis of γ-Hydroxybutenolides
Kotzabasaki et al. (2016) discussed the synthesis of γ-hydroxybutenolides via photooxygenation of 2-thiophenyl-substituted furans. The study proposes a radical chain mechanism for the transformation of thiophenyl moiety into useful derivatives (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Dye-Sensitized Solar Cells
Se Hun Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers, including furan and thiophene, for their application in dye-sensitized solar cells. They found that the furan-linked derivatives showed improved solar energy-to-electricity conversion efficiency (Kim et al., 2011).
Biobased Polyester Synthesis
Yi Jiang et al. (2014) reported on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, highlighting its potential as a biobased alternative for rigid diol in polyester synthesis (Jiang et al., 2014).
Electrochromic Conducting Polymers
G. Sotzing et al. (1996) synthesized and characterized various bis(2-(3,4-ethylenedioxy)thienyl)-based monomers, including those with furan and thiophene, for use in electrochromic conducting polymers (Sotzing, Reynolds, & Steel, 1996).
Claisen Rearrangement Reactions
D. Craig et al. (2005) studied the decarboxylative Claisen rearrangement of furan-2-ylmethyl and thien-2-ylmethyl tosylacetates, yielding 2,3-disubstituted heteroaromatic products. This process offers insights into the transformation of such compounds in synthetic chemistry (Craig, King, Kley, & Mountford, 2005).
Heteroaromatic Protection
A. Carpenter and D. Chadwick (1985) explored the chemoselective protection of heteroaromatic aldehydes, including furan and thiophene derivatives, as imidazolidine derivatives. This method offers a novel approach for aldehyde protection in the presence of ketones (Carpenter & Chadwick, 1985).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-29-10-12)15-6-3-8-28-15/h1-10,27H,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPRQAJIGDSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide |
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